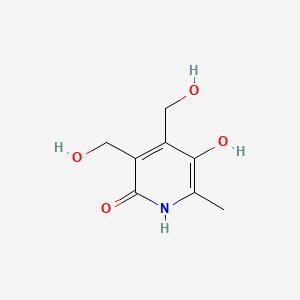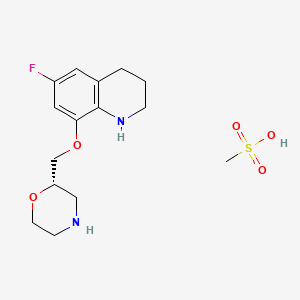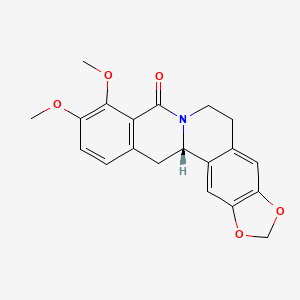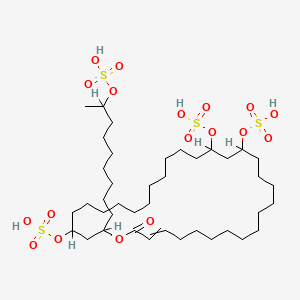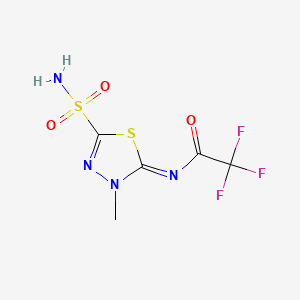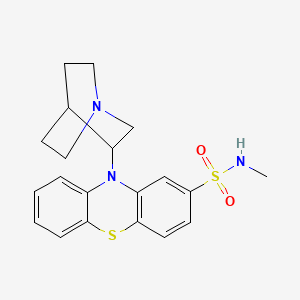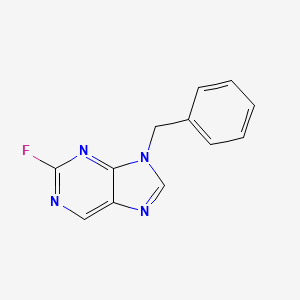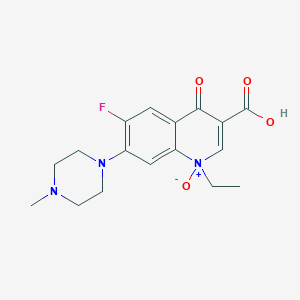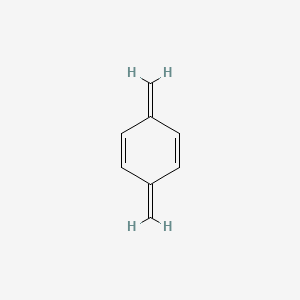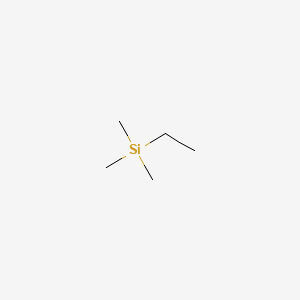
Acrylamide-acrylic acid resin
Overview
Description
Acrylamide-acrylic acid resin is a synthetic polymer known for its unique properties and versatile applications. It is a high-performance material used in various industries due to its excellent mechanical strength, chemical resistance, and thermal stability. This compound is composed of repeating units of a specific monomer, which gives it distinct characteristics compared to other polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions: Acrylamide-acrylic acid resin is typically synthesized through a polymerization process involving the monomer units. The polymerization can be initiated by various methods, including free radical polymerization, anionic polymerization, and coordination polymerization. The choice of method depends on the desired properties of the final product.
Free Radical Polymerization: This method involves the use of free radicals to initiate the polymerization process. Common initiators include peroxides and azo compounds. The reaction is carried out at elevated temperatures and can be controlled to achieve the desired molecular weight and polymer structure.
Anionic Polymerization: This method uses anionic initiators, such as alkali metals or organometallic compounds, to initiate the polymerization. It is typically conducted at low temperatures and allows for precise control over the polymer’s molecular weight and distribution.
Coordination Polymerization: This method involves the use of transition metal catalysts to initiate the polymerization. It is often used to produce high-molecular-weight polymers with specific stereochemistry.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale polymerization reactors. The process involves the continuous addition of monomers and initiators, along with precise control of temperature, pressure, and reaction time. The polymer is then purified, dried, and processed into various forms, such as pellets, films, or fibers, depending on the intended application.
Chemical Reactions Analysis
Acrylamide-acrylic acid resin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the polymer’s properties or to create new materials with enhanced functionalities.
Oxidation: this compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide. This reaction introduces oxygen-containing functional groups, such as hydroxyl or carbonyl groups, into the polymer chain, enhancing its hydrophilicity and reactivity.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can be used to remove oxygen-containing groups or to introduce new functional groups, such as amines or alcohols.
Substitution: this compound can undergo substitution reactions with various nucleophiles or electrophiles. Common reagents include halogens, alkylating agents, and acylating agents. These reactions can be used to introduce new functional groups or to modify the polymer’s properties.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce hydroxylated or carbonylated derivatives, while reduction reactions can yield amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, depending on the reagents used.
Scientific Research Applications
Acrylamide-acrylic acid resin has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a precursor for the synthesis of various advanced materials, such as nanocomposites, hydrogels, and functionalized polymers. Its unique properties make it an ideal candidate for developing new materials with tailored functionalities.
Biology: In biological research, this compound is used as a scaffold for tissue engineering and regenerative medicine. Its biocompatibility and mechanical strength make it suitable for creating artificial tissues and organs.
Medicine: this compound is used in drug delivery systems, where it serves as a carrier for therapeutic agents. Its ability to encapsulate and release drugs in a controlled manner makes it an effective tool for targeted drug delivery.
Industry: this compound is used in various industrial applications, including coatings, adhesives, and sealants. Its chemical resistance and durability make it suitable for use in harsh environments.
Mechanism of Action
The mechanism of action of Acrylamide-acrylic acid resin involves its interaction with various molecular targets and pathways. In drug delivery applications, this compound encapsulates therapeutic agents and releases them in response to specific stimuli, such as changes in pH or temperature. This controlled release mechanism ensures that the drugs are delivered to the target site with minimal side effects.
In tissue engineering, this compound provides a scaffold for cell attachment and growth. Its biocompatibility and mechanical properties support the formation of new tissues and promote tissue regeneration. The polymer’s surface can be functionalized with bioactive molecules to enhance cell adhesion and proliferation.
Comparison with Similar Compounds
Acrylamide-acrylic acid resin is unique compared to other similar compounds due to its specific monomer composition and polymerization method. Some similar compounds include:
Polyethylene: A widely used polymer with excellent chemical resistance and mechanical properties. it lacks the thermal stability and functionalizability of this compound.
Polypropylene: Another common polymer with good chemical resistance and mechanical strength. It is less versatile than this compound in terms of functionalization and modification.
Polystyrene: Known for its rigidity and ease of processing, but it is brittle and lacks the flexibility and durability of this compound.
This compound stands out due to its combination of mechanical strength, chemical resistance, thermal stability, and ease of functionalization. These properties make it a versatile material for various applications in research and industry.
Properties
CAS No. |
9003-06-9 |
|---|---|
Molecular Formula |
C6H9NO3 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
prop-2-enamide;prop-2-enoic acid |
InChI |
InChI=1S/C3H5NO.C3H4O2/c2*1-2-3(4)5/h2H,1H2,(H2,4,5);2H,1H2,(H,4,5) |
InChI Key |
RNIHAPSVIGPAFF-UHFFFAOYSA-N |
SMILES |
C=CC(=O)N.C=CC(=O)O |
Canonical SMILES |
C=CC(=O)N.C=CC(=O)O |
Key on ui other cas no. |
9003-06-9 |
Synonyms |
PAM-AAc poly(AAm-co-AA) poly(acrylamide-co-acrylic acid) poly(AM-co-AA) |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




















Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Hydroxyamino)imidazol-1-yl]-3-methoxypropan-2-ol](/img/structure/B1207167.png)
![2-[(5-Carboxy-4-hydroxy-2-methylheptan-3-yl)amino]-N-methoxy-2-oxoethanimine oxide](/img/structure/B1207170.png)
